(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine and chlorine substituents on an indene backbone, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of an indene derivative, followed by the introduction of the amine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove halogen substituents or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indene compounds.
Scientific Research Applications
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine: The free base form without the hydrochloride salt.
4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine: The racemic mixture without stereochemical specificity.
Uniqueness
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride stands out due to its chiral nature and the presence of both bromine and chlorine substituents
Properties
Molecular Formula |
C9H10BrCl2N |
---|---|
Molecular Weight |
282.99 g/mol |
IUPAC Name |
(1S)-4-bromo-6-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-8-4-5(11)3-7-6(8)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H/t9-;/m0./s1 |
InChI Key |
PBJGOGWNOQWUJM-FVGYRXGTSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=C(C=C2Br)Cl.Cl |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2Br)Cl.Cl |
Origin of Product |
United States |
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